REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[Cl:1][C:6]1[CH:7]=[C:8]([C:5]([CH3:11])([CH3:10])[CH3:6])[C:9]([Cl:3])=[CH:10][C:5]=1[CH3:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)C(C)(C)C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mol | |
AMOUNT: MASS | 284 g | |
YIELD: CALCULATEDPERCENTYIELD | 270.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |